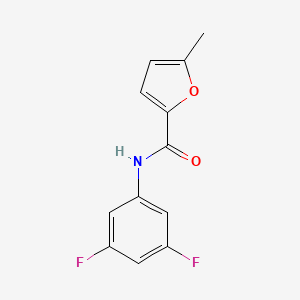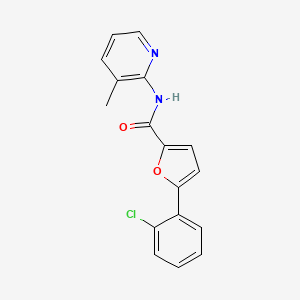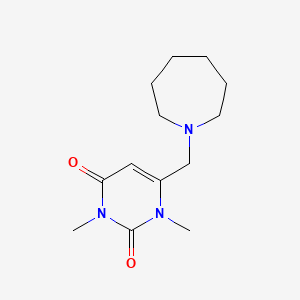![molecular formula C11H13N3O2S2 B7461938 1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)
1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to study Parkinson's disease and other neurodegenerative disorders.
作用機序
1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione acts as a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in oxidative stress and mitochondrial dysfunction, which are thought to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra of the brain, which is similar to the pathogenesis of Parkinson's disease. 1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione also causes oxidative stress and mitochondrial dysfunction, which are thought to contribute to the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione in lab experiments is that it can be used to model Parkinson's disease in animals, which allows researchers to study the disease in a controlled environment. One limitation of using 1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione is that it is a potent neurotoxin and can cause severe neurological damage if not handled properly.
将来の方向性
There are many future directions for research using 1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione, including the development of new therapies for Parkinson's disease and other neurodegenerative disorders. Researchers are also exploring the use of 1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione in the study of other diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are investigating the role of mitochondrial dysfunction and oxidative stress in the pathogenesis of neurodegenerative diseases and the potential for targeting these pathways with novel therapies.
合成法
1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 4-methyl-1,3-thiazol-2-amine with 2,4-pyrimidinedione in the presence of a thiol reagent. Other methods include the reaction of 2,4-pyrimidinedione with 4-methyl-1,3-thiazol-2-carbaldehyde followed by reduction with a thiol reagent.
科学的研究の応用
1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione has been used extensively in scientific research to study Parkinson's disease and other neurodegenerative disorders. 1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione is converted to MPP+ by monoamine oxidase B (MAO-B) in the brain, which is then taken up by dopaminergic neurons and causes selective degeneration of these neurons. This process is similar to the pathogenesis of Parkinson's disease and has been used to study the disease in animal models.
特性
IUPAC Name |
1,3-dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7-5-17-10(12-7)18-6-8-4-9(15)14(3)11(16)13(8)2/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXBFWMEZDXJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)




![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
